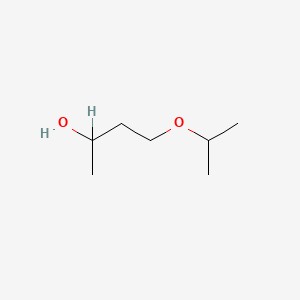

4-Propan-2-yloxybutan-2-ol

Overview

Description

Synthesis Analysis

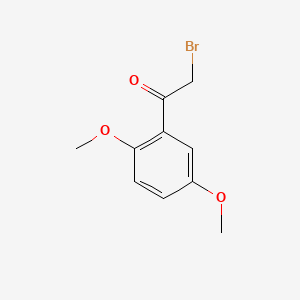

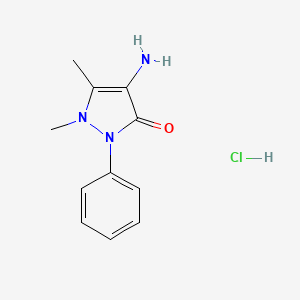

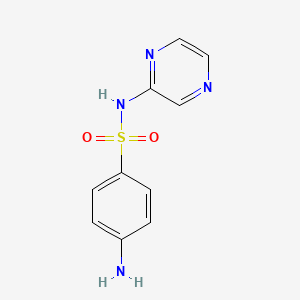

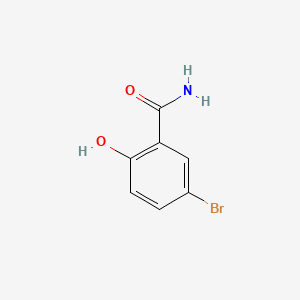

The synthesis of compounds related to 4-Propan-2-yloxybutan-2-ol involves various chemical reactions, including the reaction of chloromethyl hydroxyphenyl propanones with alcohols like propan-2-ol in the presence of sodium hydrogen carbonate. This process is used to prepare a series of compounds, elucidated by spectroscopic methods such as IR, UV, and NMR spectra (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as chalcone derivatives, has been elucidated using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods provide insights into the dihedral angles, intra-molecular hydrogen bonds, and weak intermolecular interactions that stabilize the crystal structure (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives has been explored in various studies. For instance, the dehydration of secondary alcohols like propan-2-ol catalyzed by heteropolyacids supported on different solids demonstrates the compound's participation in olefin and ether formation reactions (Hernández-Cortez et al., 2014).

Physical Properties Analysis

The physical properties, including the heat capacities and entropy of alcohols like propan-1-ol and 2-methylpropan-1-ol, have been measured using adiabatic calorimetry. These studies provide valuable data on the thermodynamic properties of compounds structurally related to this compound (Counsell et al., 1968).

Chemical Properties Analysis

Investigations into the chemical properties of this compound and its derivatives have shown a range of reactivities. For example, the hydrolysis of busulfan, a compound containing a similar butane diol structure, highlights the potential for intramolecular alkylation and cyclization reactions that may be relevant to understanding the chemical behavior of this compound derivatives (Feit & Rastrup-Andersen, 1973).

Scientific Research Applications

Antimicrobial and Antiradical Activity

4-Propan-2-yloxybutan-2-ol, as part of a homologous series of compounds, has been explored for its antimicrobial and antiradical activities. Čižmáriková et al. (2020) studied its effects against various human pathogens, such as Staphylococcus aureus and Escherichia coli, and found that these compounds exhibit both antimicrobial and antioxidant properties, although these were lower compared to certain beta blockers (Čižmáriková et al., 2020).

Catalysis in Alcohol Dehydration

The use of this compound in catalysis, particularly in the dehydration of secondary alcohols, has been examined. Hernández-Cortez et al. (2014) found that heteropolyacids supported on different solids, when used in combination with alcohols like propan-2-ol, catalyze the conversion of these alcohols to olefins and ethers, highlighting its potential in chemical synthesis (Hernández-Cortez et al., 2014).

Swelling Properties in Polymer Networks

The swelling behavior of polymer networks in the presence of linear primary alcohols, including this compound, has been a subject of study. Bedjaoui et al. (2020) explored the interactions between these alcohols and crosslinked poly(butyl prop-2-enoate), indicating its significance in materials science, especially in understanding polymer-alcohol interactions (Bedjaoui et al., 2020).

Synthesis of Metallophthalocyanines

Acar et al. (2012) utilized this compound in the synthesis of novel metal-free and metallophthalocyanines. These compounds have applications in materials chemistry, particularly due to their aggregation behaviors and spectroscopic properties (Acar et al., 2012).

Mechanochemistry of Pharmaceuticals

Andini et al. (2012) explored the mechanochemical properties of ibuprofen, which contains a derivative of this compound. This study is significant in the field of pharmaceuticals, particularly in understanding the degradation pathways of drugs under mechanical stress (Andini et al., 2012).

LC-MS/MS Quantification in Pharmacokinetics

Walczak (2014) developed a method for the quantification of aminopropan-2-ol derivatives using liquid chromatography-tandem mass spectrometry. This study is crucial in pharmacokinetics, providing insights into the metabolism and distribution of drugs containing derivatives of this compound (Walczak, 2014).

Mechanism of Action

Target of Action

The primary targets of 4-Propan-2-yloxybutan-2-ol are currently unknown. This compound is a chemical intermediate used in various organic syntheses

Mode of Action

As a chemical intermediate, it is primarily used in the synthesis of other compounds . The interaction of this compound with its potential targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Given its role as a chemical intermediate, it may be involved in various biochemical reactions depending on the specific context of its use .

Result of Action

As a chemical intermediate, its effects would largely depend on the final compounds it helps synthesize .

properties

IUPAC Name |

4-propan-2-yloxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTACLGUUXBTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960540 | |

| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40091-57-4 | |

| Record name | 2-Butanol, 4-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

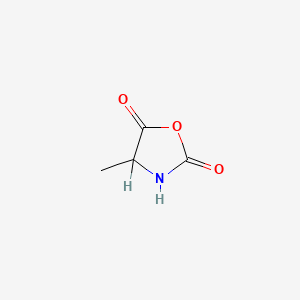

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.